molecular formula C17H20Ge B14508662 2-Methyl-1,1-diphenylgermolane CAS No. 63452-93-7

2-Methyl-1,1-diphenylgermolane

Cat. No.: B14508662
CAS No.: 63452-93-7
M. Wt: 297.0 g/mol
InChI Key: MNZYVQJVWYEAQZ-UHFFFAOYSA-N
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Description

2-Methyl-1,1-diphenylgermolane is an organogermanium compound characterized by the presence of a germanium atom bonded to two phenyl groups and one methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,1-diphenylgermolane typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

  • Formation of Diphenylgermanium Dichloride:

    GeCl4+2PhMgBrPh2GeCl2+2MgBrCl\text{GeCl}_4 + 2 \text{PhMgBr} \rightarrow \text{Ph}_2\text{GeCl}_2 + 2 \text{MgBrCl} GeCl4​+2PhMgBr→Ph2​GeCl2​+2MgBrCl

  • Formation of this compound:

    Ph2GeCl2+MeMgBrMePh2Ge+MgBrCl\text{Ph}_2\text{GeCl}_2 + \text{MeMgBr} \rightarrow \text{MePh}_2\text{Ge} + \text{MgBrCl} Ph2​GeCl2​+MeMgBr→MePh2​Ge+MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the inert atmosphere and precise temperature control required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,1-diphenylgermolane undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

  • Reduction: Reduction reactions can convert the compound to lower oxidation state germanium compounds.

  • Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, organolithium compounds.

Major Products Formed

    Oxidation: Germanium dioxide (GeO2).

    Reduction: Lower oxidation state germanium compounds.

    Substitution: Various substituted germanium compounds depending on the reagents used.

Scientific Research Applications

2-Methyl-1,1-diphenylgermolane has several applications in scientific research:

  • Chemistry:

    • Used as a precursor in the synthesis of other organogermanium compounds.
    • Acts as a catalyst in certain organic reactions.
  • Biology:

    • Investigated for its potential biological activity and therapeutic applications.
  • Medicine:

    • Studied for its potential use in drug delivery systems due to its unique chemical properties.
  • Industry:

    • Utilized in the production of advanced materials, including semiconductors and polymers.

Mechanism of Action

The mechanism by which 2-Methyl-1,1-diphenylgermolane exerts its effects involves interactions with various molecular targets. The germanium atom can form stable complexes with other molecules, influencing their reactivity and stability. The phenyl and methyl groups can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylgermane: Contains four phenyl groups bonded to germanium.

    Trimethylgermane: Contains three methyl groups bonded to germanium.

    Diphenylmethylgermane: Contains two phenyl groups and one methyl group bonded to germanium.

Uniqueness

2-Methyl-1,1-diphenylgermolane is unique due to the specific arrangement of its phenyl and methyl groups, which confer distinct chemical properties and reactivity compared to other organogermanium compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

63452-93-7

Molecular Formula

C17H20Ge

Molecular Weight

297.0 g/mol

IUPAC Name

2-methyl-1,1-diphenylgermolane

InChI

InChI=1S/C17H20Ge/c1-15-9-8-14-18(15,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,15H,8-9,14H2,1H3

InChI Key

MNZYVQJVWYEAQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC[Ge]1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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